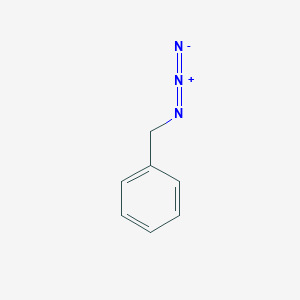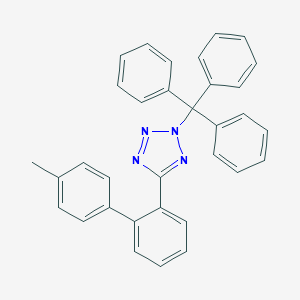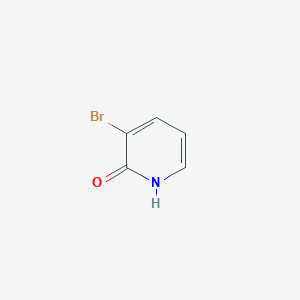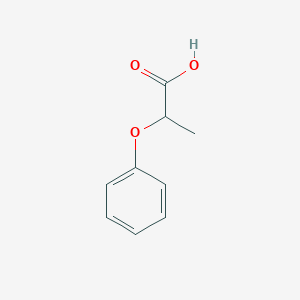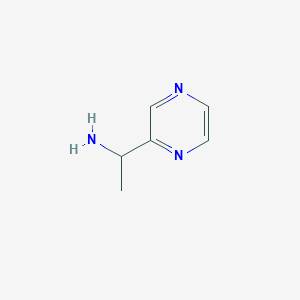
1-(Pyrazin-2-yl)ethanamine
Descripción general
Descripción
1-(Pyrazin-2-yl)ethanamine is a chemical compound that has garnered interest in various fields of chemistry and materials science due to its unique structural and chemical properties. It is known for its involvement in the formation of complex compounds and its utility in synthesizing various chemical derivatives.
Synthesis Analysis
The synthesis of 1-(Pyrazin-2-yl)ethanamine and related compounds involves several key steps, including condensation reactions, cyclization, and functional group transformations. For instance, the synthesis and characterization of 1-(pyrazin-2-yl) piperidin-2-ol, a compound related to 1-(Pyrazin-2-yl)ethanamine, were achieved through IR, Raman, (1)H NMR, and UV-Vis spectroscopy, showcasing the typical synthetic approach for such nitrogen-containing heterocycles (Suresh et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(Pyrazin-2-yl)ethanamine, such as pyrazoline derivatives, has been extensively studied using techniques like X-ray diffraction and Hirshfeld surface analysis. These studies reveal the intricate details of their crystal packing and intermolecular interactions, contributing to a deeper understanding of their structural properties (Delgado et al., 2020).
Chemical Reactions and Properties
1-(Pyrazin-2-yl)ethanamine serves as a precursor for various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. For example, its derivatives have been explored for their potential in forming coordination polymers with interesting structural characteristics and fluorescence properties, demonstrating the compound's versatility in chemical synthesis and material science applications (Li et al., 2008).
Aplicaciones Científicas De Investigación
It’s worth noting that compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
As mentioned earlier, compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
As mentioned earlier, compounds similar to “1-(Pyrazin-2-yl)ethanamine”, such as “2-(Piperidin-4-yl)ethanamine”, have been used in the synthesis of Schiff bases, which are known to have various applications in fields like medicinal chemistry and material science . These Schiff bases have shown promising results as pancreatic lipase inhibitors, which could have implications in the treatment of obesity . They also exhibited good antioxidant and antibacterial activities .
Safety And Hazards
Propiedades
IUPAC Name |
1-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGXIHLJMZQHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594359 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)ethanamine | |
CAS RN |
179323-60-5 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)


